molecular formula C5H4Cl2N2O B596793 (4,6-Dichloropyrimidin-5-yl)methanol CAS No. 1260862-85-8

(4,6-Dichloropyrimidin-5-yl)methanol

Cat. No.: B596793
CAS No.: 1260862-85-8
M. Wt: 179
InChI Key: OXXRISGDUFMBMW-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives. One common method includes the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated product is then subjected to further reactions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of in-situ-formed sodium methoxide in methanol or sodium ethoxide in ethanol is preferred for the reaction .

Chemical Reactions Analysis

Types of Reactions: (4,6-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (4,6-Dichloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical reactivity and biological activity compared to other dichloropyrimidine derivatives.

Biological Activity

(4,6-Dichloropyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H4Cl2N2O\text{C}_5\text{H}_4\text{Cl}_2\text{N}_2\text{O}

This compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and a hydroxymethyl group at position 5. The presence of these functional groups contributes to its reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These enzymes are critical for DNA synthesis and repair, making the compound a potential candidate for anticancer therapies .
  • Nucleophilic Substitution : The compound participates in aromatic nucleophilic substitution reactions, which are essential for forming various pyrimidine-based derivatives that may exhibit biological activity .
  • Modulation of Immune Responses : Research indicates that this compound can inhibit nitric oxide production in immune-activated cells, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Antiviral Properties

This compound has been investigated for its antiviral properties against several viruses, including Herpes simplex virus, Picornavirus, and Poxvirus. Studies have demonstrated that the compound exhibits significant antiviral activity, potentially through its ability to disrupt viral replication processes .

Antimicrobial Effects

In addition to its antiviral activity, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it may possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, although further research is needed to quantify these effects .

In Vitro Studies

In vitro experiments have revealed that this compound can induce apoptosis in cancer cell lines at higher concentrations while promoting cell survival at lower doses. This dual effect highlights its potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable water solubility, which enhances its bioavailability. Studies suggest that the compound remains stable under physiological conditions but may degrade under extreme pH levels.

Applications in Scientific Research

The versatility of this compound extends across various fields:

  • Medicinal Chemistry : It serves as a precursor for synthesizing novel pyrimidine-based pharmaceuticals with enhanced biological activity.
  • Agricultural Chemistry : The compound is utilized in developing agrochemicals due to its reactivity and potential herbicidal properties .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against Herpes and Pox viruses
AntibacterialActivity against E. coli and S. aureus
Enzyme InhibitionInhibits dihydrofolate reductase
Immune ModulationReduces nitric oxide production

Properties

IUPAC Name

(4,6-dichloropyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXRISGDUFMBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693832
Record name (4,6-Dichloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260862-85-8
Record name (4,6-Dichloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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